Cholera toxin B subunit is a critical component of the cholera toxin produced by the bacterium Vibrio cholerae. This protein plays a significant role in the pathogenesis of cholera, a disease characterized by severe diarrhea and dehydration. The cholera toxin itself is composed of two distinct subunits: the A subunit, which is responsible for the toxic effects, and the B subunit, which facilitates the binding of the toxin to host cells. Cholera toxin B subunit is non-toxic on its own and has been extensively studied for its potential applications in vaccine development and as an adjuvant in immunological research.
Cholera toxin B subunit is derived from Vibrio cholerae, a Gram-negative bacterium responsible for cholera. The B subunit is typically produced in various expression systems, including bacterial cultures (such as Escherichia coli), plant systems (like transgenic tobacco), and yeast, allowing for high yields of functional protein suitable for research and therapeutic applications .
Cholera toxin B subunit is classified as a type of bacterial toxin. It is a pentameric protein composed of five identical polypeptide chains, each approximately 11.6 kDa in size, that assemble to form a stable structure capable of binding to specific glycosphingolipids on the surface of target cells, particularly GM1 gangliosides .
The synthesis of cholera toxin B subunit can be achieved through several methods:
Cholera toxin B subunit participates in several biochemical interactions:
The mechanism by which cholera toxin B subunit exerts its effects involves several steps:
Studies have shown that modifications at specific surface residues can affect stability and ligand binding affinity without compromising its structural integrity .
Cholera toxin B subunit has diverse applications in scientific research and medicine:
The quest to understand cholera’s deadly mechanism began in the 19th century. Robert Koch’s isolation of Vibrio cholerae in 1884 provided the first microbiological evidence, but his hypothesis of a secreted "poison" (1886) remained unverified for decades [1] [7]. The critical breakthrough came in 1959 when Indian scientist Sambhu Nath De demonstrated that bacteria-free culture filtrates from V. cholerae induced fluid accumulation in ligated rabbit ileal loops. This experiment unequivocally established the existence of a diffusible exotoxin—later termed cholera toxin (CT)—as the primary virulence factor [1] [7]. Concurrently, Dutta et al. confirmed diarrheagenic activity using crude toxin preparations in infant rabbits, reinforcing De’s findings [1].
Richard Finkelstein’s group achieved the next major advance in the 1960s by purifying CT and resolving its heteromeric architecture. They identified two components: choleragen (the holotoxin, AB₅) and choleragenoid (the pentameric B subunit, now CTB), which bound intestinal epithelium but lacked intrinsic toxicity [1] [7]. Biochemical studies later confirmed CTB’s homopentameric structure (11.6 kDa monomers forming a 55 kDa ring) and its specific affinity for GM1-ganglioside receptors [1] [10]. A pivotal discovery came in 1973 when King and van Heyningen demonstrated that GM1 blocked CT-induced fluid secretion, adenylate cyclase activation, and vascular permeability—confirming CTB’s role as a delivery vehicle for the enzymatically active A subunit [1] [4].
Table 1: Key Historical Milestones in CTB Research
Year | Discovery | Significance |
---|---|---|
1959 | Cell-free filtrates cause diarrhea (De) | Proved existence of secreted cholera toxin |
1969 | Purification of CTB ("choleragenoid") | Isolated non-toxic binding subunit |
1973 | GM1 identified as receptor (King & van Heyningen) | Defined molecular target for CTB |
1995 | X-ray crystal structure of CT holotoxin | Revealed atomic details of CTB pentamer and CTA-CTB interface [7] |
The structural resolution of CTB (PDB: 1XTC) revealed its remarkable stability and precise GM1-binding pockets, enabling its repurposing for biomedical applications [7] [10]. By the 1980s, recombinant CTB (rCTB) was produced in E. coli, facilitating safe large-scale production. This allowed its incorporation into oral cholera vaccines (e.g., Dukoral®), where it enhances immune responses against bacterial antigens [10]. Concurrently, CTB’s unique trafficking properties—retrograde transport to the endoplasmic reticulum—made it a valuable tool for studying intracellular transport and neuronal tracing [4] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2